(2-Fluoromethyl-phenyl)-methanol
Overview
Description
“(2-Fluoromethyl-phenyl)-methanol” is a chemical compound with the CAS Number: 1341036-63-2 . It belongs to the family of substituted phenols. The IUPAC name for this compound is [2-(fluoromethyl)phenyl]methanol .
Molecular Structure Analysis
The molecular formula of “(2-Fluoromethyl-phenyl)-methanol” is C8H9FO . Its molecular weight is 140.16 . The InChI code for this compound is 1S/C8H9FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 .Physical And Chemical Properties Analysis
“(2-Fluoromethyl-phenyl)-methanol” is typically stored at room temperature . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthetic Methodologies
(Xiuyun Sun et al., 2014) discuss the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, where (6-Amino-2-chloro-3-fluorophenyl)methanol is prepared. This method offers milder reaction conditions, higher yields, better selectivity, and practicality compared to traditional approaches.
Interaction with Alcohols
Research by (S. Maity et al., 2011) investigates the interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes using IR-UV double resonance spectroscopy. Methanol forms a cyclic complex with the fluorophenylacetylenes, incorporating hydrogen bonds and indicating that fluorine substitution on the phenyl ring significantly impacts hydrogen bonding behavior.
Fluorination Reactions
(A. F. Janzen et al., 1988) describe the fluorination of (2-furyl)methanol and 2-phenylethanol with sulfur tetrafluoride, leading to products like (2-fluoromethyl) furan and 2-fluoro-1-phenylethane. These reactions underscore the versatility of fluorination techniques in producing complex fluorinated compounds.
Molecular Dynamics in Solution
A study by (Michael H. L. Nguyen et al., 2019) shows how methanol impacts lipid dynamics, particularly in biological and synthetic membranes. This highlights the broader implications of (2-Fluoromethyl-phenyl)-methanol's interactions in various chemical and biological systems.
Safety And Hazards
properties
IUPAC Name |
[2-(fluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHFYZJDVAVXCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoromethyl-phenyl)-methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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